GR 64349

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

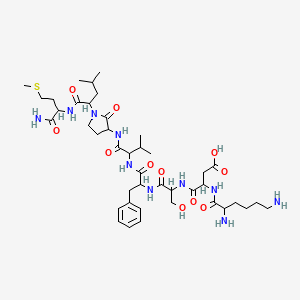

4-[[1-[[1-[[1-[[1-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(2,6-diaminohexanoylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUNRXRFMQDMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68N10O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

921.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of GR 64349 on NK2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the mechanism of action of GR 64349, a potent and selective tachykinin NK2 receptor agonist. It consolidates key quantitative data, details established experimental protocols for assessing its activity, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and the NK2 Receptor

This compound is a synthetic peptide analogue of Neurokinin A (NKA) with high affinity and selectivity for the tachykinin NK2 receptor.[1] The NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is primarily expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[2] Its activation by endogenous ligands like NKA, or selective agonists such as this compound, triggers a cascade of intracellular signaling events that modulate various physiological processes, including smooth muscle contraction and inflammation.[2] this compound's high selectivity for the NK2 receptor over NK1 and NK3 receptors makes it a valuable tool for elucidating the specific roles of NK2 receptor activation.[1]

Quantitative Analysis of this compound and NK2 Receptor Interaction

The interaction of this compound with the NK2 receptor has been characterized through various in vitro assays, providing quantitative measures of its binding affinity and functional potency.

Table 1: Radioligand Binding Affinity of this compound at Human NK2 and NK1 Receptors

| Receptor | Radioligand | This compound pKi | Reference Compound | Reference Compound pKi |

| Human NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | NKA | ~8.2 |

| Human NK1 | [³H]-septide | < 5 | Substance P | Not specified |

Data sourced from studies using human recombinant receptors expressed in Chinese Hamster Ovary (CHO) cells.[3]

Table 2: Functional Potency of this compound at Human NK2 and NK1 Receptors

| Functional Assay | Receptor | This compound pEC₅₀ | Reference Compound | Reference Compound pEC₅₀ |

| Inositol-1-Phosphate (IP-1) Accumulation | Human NK2 | 9.10 ± 0.16 | NKA | Not specified |

| Human NK1 | 5.95 ± 0.80 | Substance P | Not specified | |

| Intracellular Calcium Mobilization | Human NK2 | 9.27 ± 0.26 | NKA | Not specified |

| Human NK1 | 6.55 ± 0.16 | Substance P | Not specified | |

| Cyclic AMP (cAMP) Synthesis | Human NK2 | 10.66 ± 0.27 | NKA | Not specified |

| Human NK1 | 7.71 ± 0.41 | Substance P | Not specified |

Data from functional assays performed in CHO cells stably expressing human recombinant NK2 or NK1 receptors. In these functional studies, this compound acted as a full agonist in comparison to the endogenous agonists NKA for the NK2 receptor and Substance P for the NK1 receptor.

Signaling Pathways Activated by this compound at the NK2 Receptor

Activation of the NK2 receptor by this compound initiates signaling through multiple G-protein-mediated pathways. The primary pathways involve coupling to Gq/11 and Gs proteins.

Caption: NK2 receptor signaling cascade initiated by this compound.

Detailed Experimental Methodologies

The following sections outline representative protocols for the key in vitro assays used to characterize the interaction of this compound with NK2 receptors. These are based on standard methodologies and the specific details available from the cited literature.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.

References

- 1. This compound, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]

- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Tachykinin Receptor Binding Affinity of GR 64349

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective tachykinin NK₂ receptor agonist, GR 64349. The data presented is curated from peer-reviewed scientific literature to assist researchers and professionals in the fields of pharmacology and drug development. This document details the binding profile of this compound, the experimental methodologies used to determine these affinities, and the associated signaling pathways.

Binding Affinity of this compound for Tachykinin Receptors

This compound exhibits a high and selective binding affinity for the tachykinin NK₂ receptor. Its affinity for NK₁ and NK₃ receptors is significantly lower, establishing it as a potent and selective NK₂ receptor agonist.

Quantitative Binding Data

The binding affinities of this compound for human recombinant tachykinin NK₁ and NK₂ receptors have been determined through radioligand binding studies. The data is summarized in the table below.

| Receptor | Radioligand | Test Compound | pKi | Ki (nM) | Selectivity (fold) |

| NK₂ | [¹²⁵I]-NKA | This compound | 7.77 ± 0.10[1][2][3] | ~17 | ~1300-fold over NK₁[1] |

| NK₁ | [³H]-septide | This compound | <5[1] | >10,000 | |

| NK₃ | - | This compound | - | - | >300-fold (NK₂ over NK₃) |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data for NK₃ receptor binding is presented as selectivity fold-change as specific Ki values were not detailed in the initial literature review.

Experimental Protocols

The binding affinity data presented was primarily derived from competitive radioligand binding assays using membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK₁ or NK₂ receptors.

Radioligand Binding Assay for NK₂ Receptor

-

Receptor Source: Membranes from CHO cells stably expressing human recombinant NK₂ receptors (6 μg protein/well).

-

Radioligand: 0.1 nM [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA).

-

Test Compound: this compound.

-

Incubation: The reaction mixture was incubated at 23°C for 3 hours.

-

Assay Termination: The binding reaction was terminated by rapid filtration.

-

Non-specific Binding Determination: Defined in the presence of 1 μM Neurokinin A (NKA).

-

Data Analysis: The pKi values were estimated using a one-site binding model as the Hill slopes approached unity.

Radioligand Binding Assay for NK₁ Receptor

-

Receptor Source: Membranes from CHO cells stably expressing human recombinant NK₁ receptors (20 μg protein/well).

-

Radioligand: 5.0 nM [³H]-septide.

-

Test Compound: this compound.

-

Incubation: The reaction mixture was incubated at 23°C for 1 hour.

-

Assay Termination: The binding reaction was terminated by rapid filtration.

-

Non-specific Binding Determination: Defined in the presence of 1 μM septide.

-

Data Analysis: Due to the weak displacement, an apparent pKi value was extrapolated.

Signaling Pathways of Tachykinin Receptors

Tachykinin receptors, including NK₁, NK₂, and NK₃, are members of the G protein-coupled receptor (GPCR) superfamily. Upon agonist binding, these receptors primarily couple to Gq/11 proteins, initiating a canonical signaling cascade.

Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevation of intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including smooth muscle contraction. Tachykinin receptor activation can also lead to the inhibition of cyclic AMP (cAMP) synthesis.

Experimental Workflow: Radioligand Binding Assay

The determination of binding affinity through competitive radioligand binding assays follows a standardized workflow to ensure accuracy and reproducibility. The key steps are outlined in the diagram below.

References

- 1. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

GR 64349: A Comprehensive Technical Guide to a High-Affinity Neurokinin 2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GR 64349, a potent and highly selective agonist for the neurokinin 2 (NK2) receptor. This document details its pharmacological properties, the signaling pathways it activates, and comprehensive protocols for key experimental assays used in its characterization.

Introduction to this compound

This compound, chemically identified as [Lys3,Gly8,R-γ-lactam-Leu9]NKA(3-10), is a synthetic peptide analogue of Neurokinin A (NKA). Its structure is distinguished by a γ-lactam modification, which confers significant conformational rigidity. This structural constraint is crucial for its high binding affinity and remarkable selectivity for the NK2 receptor over other tachykinin receptors, namely the NK1 and NK3 receptors.[1][2] this compound has been established as a full agonist, demonstrating efficacy comparable to the endogenous ligand, NKA, in stimulating downstream signaling pathways.[1][2][3] Its high selectivity makes it an invaluable tool for elucidating the physiological and pathological roles of the NK2 receptor.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at human recombinant NK1 and NK2 receptors.

Table 1: Radioligand Binding Affinity of this compound

| Receptor | Radioligand | pKi (mean ± SEM) | Fold Selectivity (NK2 vs. NK1) |

| NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | ~1,200 |

| NK1 | [³H]-septide | < 5 | |

| Data derived from studies on human recombinant receptors. |

Table 2: Functional Potency and Efficacy of this compound

| Assay | Receptor | pEC₅₀ (mean ± SEM) | Efficacy | Fold Selectivity (NK2 vs. NK1) |

| Inositol-1-Phosphate (IP-1) Accumulation | NK2 | 9.10 ± 0.16 | Full Agonist | 1,400 |

| NK1 | 5.95 ± 0.80 | Full Agonist | ||

| Intracellular Calcium Mobilization | NK2 | 9.27 ± 0.26 | Full Agonist | 500 |

| NK1 | 6.55 ± 0.16 | Full Agonist | ||

| Cyclic AMP (cAMP) Synthesis | NK2 | 10.66 ± 0.27 | Full Agonist | 900 |

| NK1 | 7.71 ± 0.41 | Full Agonist | ||

| Data derived from studies on human recombinant receptors. |

Neurokinin 2 Receptor Signaling Pathways

The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through two distinct pathways upon agonist binding: the Gq and Gs pathways. This compound, as a full agonist, effectively activates both cascades.

Gq Signaling Pathway

Activation of the Gq protein by the NK2 receptor leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to various cellular responses such as smooth muscle contraction.

Gs Signaling Pathway

The NK2 receptor can also couple to the Gs protein. Upon activation, the Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA then phosphorylates various downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and other cellular functions.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the interaction of this compound with the NK2 receptor.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the NK2 receptor using a radiolabeled ligand.

Materials:

-

Cell membranes expressing human NK2 receptors

-

[¹²⁵I]-Neurokinin A (Radioligand)

-

This compound (unlabeled competitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

-

Filtration manifold

-

Gamma counter

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the [¹²⁵I]-NKA in assay buffer to the desired final concentration (typically at or below its Kd).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of unlabeled NKA (for non-specific binding).

-

[¹²⁵I]-NKA

-

Cell membrane suspension

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding as a function of the log concentration of this compound to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

-

CHO or HEK293 cells stably expressing the human NK2 receptor

-

Fluo-4 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed the cells into the microplates and allow them to attach and grow overnight.

-

Dye Loading: Prepare a loading solution containing the calcium indicator dye (e.g., Fluo-4 AM) and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye loading solution. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Measurement: Place the plate in a fluorescence plate reader.

-

Record a stable baseline fluorescence reading.

-

Add serial dilutions of this compound to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Inositol-1-Phosphate (IP-1) Accumulation Assay

This protocol describes a method to quantify the accumulation of IP-1, a stable metabolite of IP3, as a measure of Gq pathway activation, often using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Cells expressing the human NK2 receptor

-

Stimulation buffer containing Lithium Chloride (LiCl)

-

This compound

-

IP-One HTRF assay kit (containing IP1-d2 acceptor and anti-IP1-cryptate donor)

-

Microplates suitable for HTRF

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation: Seed cells into the microplate.

-

Pre-incubation: Remove the culture medium and add stimulation buffer containing LiCl. LiCl inhibits the degradation of IP-1, allowing it to accumulate.

-

Stimulation: Add varying concentrations of this compound and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) directly to the wells, which also contain a lysis agent.

-

Incubation and Reading: Incubate at room temperature for the time recommended by the manufacturer (e.g., 1 hour). Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP-1 produced.

-

Data Analysis: Convert the raw HTRF ratio to IP-1 concentration using a standard curve. Plot the IP-1 concentration against the log concentration of this compound and fit the data to determine the EC₅₀.

Cyclic AMP (cAMP) Assay

This protocol details the measurement of intracellular cAMP levels following NK2 receptor stimulation, indicative of Gs pathway activation, often using a competitive immunoassay format like LANCE Ultra cAMP.

Materials:

-

Cells expressing the human NK2 receptor

-

Stimulation buffer

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

This compound

-

LANCE Ultra cAMP kit (or similar TR-FRET based kit)

-

Microplates suitable for TR-FRET

-

TR-FRET compatible plate reader

Procedure:

-

Cell Preparation: Prepare a suspension of cells in stimulation buffer.

-

Pre-incubation: Pre-treat the cells with a PDE inhibitor like IBMX to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of this compound to the cell suspension and incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Detection: Add the detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody) to the wells.

-

Incubation and Reading: Incubate for the manufacturer-recommended time (e.g., 1 hour) and read the TR-FRET signal. The signal is inversely proportional to the level of intracellular cAMP.

-

Data Analysis: Generate a cAMP standard curve to convert the sample readings to cAMP concentrations. Plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀.

Conclusion

This compound stands out as a highly selective and potent tool for investigating the neurokinin 2 receptor. Its well-defined pharmacological profile and its ability to robustly activate both Gq and Gs signaling pathways make it an invaluable asset for research in areas such as smooth muscle physiology, inflammation, and neuroscience. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to reliably assess the activity of this compound and other compounds targeting the NK2 receptor.

References

Pharmacological Profile of the NK2 Agonist GR 64349: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of GR 64349, a potent and highly selective tachykinin NK2 receptor agonist. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound, chemically identified as [Lys³,Gly⁸,-R-γ-lactam-Leu⁹]-NKA(3-10), is a synthetic peptide analogue of neurokinin A (NKA).[1][2][3] Its constrained conformation, achieved through an R-γ-lactam modification, confers a high degree of selectivity for the tachykinin NK2 receptor over the NK1 and NK3 receptor subtypes.[1] This selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor. Agonists of the NK2 receptor are of therapeutic interest for their potential to modulate smooth muscle contraction, particularly in the context of bladder and bowel function.[1]

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound at human recombinant NK1 and NK2 receptors. The data is primarily derived from studies conducted on Chinese Hamster Ovary (CHO) cells stably expressing these receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | pKi (mean ± SEM) | Ki (nM) | Selectivity (over NK1) |

| Human NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | 17.0 | ~1,300-fold |

| Human NK1 | [³H]-septide | <5 | >10,000 | - |

Table 2: In Vitro Functional Potency of this compound

| Assay | Receptor | pEC₅₀ (mean ± SEM) | Efficacy | Selectivity (over NK1) |

| Inositol-1-Phosphate (IP-1) Accumulation | Human NK2 | 9.10 ± 0.16 | Full Agonist | 1,400-fold |

| Human NK1 | 5.95 ± 0.80 | Full Agonist | - | |

| Intracellular Calcium Mobilization | Human NK2 | 9.27 ± 0.26 | Full Agonist | 500-fold |

| Human NK1 | 6.55 ± 0.16 | Full Agonist | - | |

| Cyclic AMP (cAMP) Synthesis | Human NK2 | 10.66 ± 0.27 | Full Agonist | 900-fold |

| Human NK1 | 7.71 ± 0.41 | Full Agonist | - |

Table 3: In Vivo and Ex Vivo Potency of this compound

| Preparation | Species | Parameter | EC₅₀ (nM) |

| Rat Colon | Rat | Contraction | 3.7 |

| Human Detrusor Muscle | Human | Contraction | 74 |

| Human Prostatic Urethra | Human | Contraction | 150 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human NK1 and NK2 receptors.

Methodology:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human NK1 or NK2 receptors are cultured. Protein expression is induced with sodium butyrate. The cells are then harvested, and cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction (NK2): Membranes expressing NK2 receptors (6 µ g/well ) are incubated with 0.1 nM [¹²⁵I]-NKA and varying concentrations of this compound. The incubation is carried out at 23°C for 3 hours.

-

Binding Reaction (NK1): Membranes expressing NK1 receptors are incubated with a radiolabeled NK1-selective ligand, such as [³H]-septide, and varying concentrations of this compound.

-

Determination of Binding: Total binding is defined in the absence of a competing ligand (DMSO vehicle), while non-specific binding is determined in the presence of a high concentration (1 µM) of the unlabeled endogenous ligand (NKA for NK2).

-

Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

References

- 1. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vivo Effects of GR 64349 on Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of GR 64349, a potent and selective tachykinin NK-2 receptor agonist, on smooth muscle contraction. The information presented is collated from various preclinical studies and is intended to serve as a comprehensive resource for researchers in pharmacology and related fields.

Core Compound Profile: this compound

This compound is a well-characterized pharmacological tool used to investigate the roles of the tachykinin NK-2 receptor in physiological and pathophysiological processes. It exhibits high selectivity for the NK-2 receptor over NK-1 and NK-3 receptors, making it a valuable agent for elucidating receptor-specific functions. Its in vivo activity has been demonstrated across various smooth muscle tissues, including those of the gastrointestinal and urinary tracts.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity on smooth muscle as reported in the literature.

Table 1: In Vitro Potency and Affinity of this compound

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| EC50 | Rat | Colon | 3.7 nM | |

| EC50 | Human | Detrusor Muscle Strips | 74 nM | |

| EC50 | Human | Urethral Smooth Muscle | 150 nM | |

| pEC50 (IP-1 Accumulation) | Human | CHO cells expressing NK2 receptors | 9.10 ± 0.16 | [1] |

| pEC50 (Calcium Response) | Human | CHO cells expressing NK2 receptors | 9.27 ± 0.26 | [1] |

| pEC50 (cAMP Synthesis) | Human | CHO cells expressing NK2 receptors | 10.66 ± 0.27 | [1] |

| pKi | Human | NK2 Receptors (radioligand binding) | 7.77 ± 0.10 | |

| pKi | Human | NK1 Receptors (radioligand binding) | <5 |

Table 2: In Vivo Dose-Response Effects of this compound on Bladder and Colorectal Pressure in Rats

| Route of Administration | Dose Range | Effect | Reference |

| Intravenous (IV) | 0.01 - 10 µg/kg | Dose-related increase in bladder pressure | |

| Subcutaneous (SC) | 1 - 300 µg/kg | Dose-related increase in bladder pressure | |

| Subcutaneous (SC) | 100 - 300 µg/kg | Increase in colorectal pressure |

Signaling Pathway of this compound-Induced Smooth Muscle Contraction

This compound exerts its effects by activating tachykinin NK-2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by NK-2 receptor activation in smooth muscle cells involves the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chain and subsequent smooth muscle contraction.

Caption: Signaling pathway of this compound-induced smooth muscle contraction.

Experimental Protocols

In Vivo Assessment of Bladder and Colorectal Motility in Anesthetized Rats

This protocol describes a common method for evaluating the prokinetic effects of this compound on the lower urinary and gastrointestinal tracts in vivo.

1. Animal Model:

-

Species: Adult female Sprague-Dawley or Wistar rats.

-

Anesthesia: Urethane (1.2 g/kg, subcutaneous) is commonly used as it preserves many autonomic reflexes. Alternatively, ketamine-xylazine can be used.

2. Surgical Preparation and Instrumentation:

-

A midline abdominal incision is made to expose the urinary bladder.

-

A catheter is inserted into the dome of the bladder for pressure measurement and fluid infusion.

-

For colorectal motility, a balloon-catheter is inserted into the rectum.

-

Pressure transducers are connected to the catheters to record intravesical and colorectal pressure.

3. Experimental Procedure:

-

The bladder is filled with saline at a constant rate (e.g., 0.04-0.12 mL/min) to elicit rhythmic voiding contractions.

-

A baseline period of stable contractions is established.

-

This compound is administered intravenously (IV) or subcutaneously (SC) in escalating doses.

-

Changes in the frequency, amplitude, and duration of bladder and colorectal contractions are recorded and analyzed.

Caption: Experimental workflow for in vivo assessment of this compound.

In Vitro Assessment of Smooth Muscle Contraction Using an Organ Bath

This protocol outlines the methodology for studying the direct contractile effects of this compound on isolated smooth muscle strips.

1. Tissue Preparation:

-

Smooth muscle tissues (e.g., colon, bladder detrusor) are dissected from euthanized animals (e.g., rats, guinea pigs).

-

The tissue is cut into longitudinal or circular strips of appropriate size.

2. Organ Bath Setup:

-

Each tissue strip is mounted in an organ bath chamber containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

An optimal resting tension (preload) is applied to the tissue.

3. Experimental Procedure:

-

The tissue is allowed to equilibrate for a period (e.g., 60 minutes) with regular washing.

-

The viability of the tissue is confirmed by inducing a contraction with a standard agent (e.g., potassium chloride, carbachol).

-

A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

-

The contractile response (increase in tension) is recorded and plotted against the drug concentration to determine parameters like EC50 and Emax.

Caption: Experimental workflow for in vitro smooth muscle contraction assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the tachykinin NK-2 receptor in smooth muscle physiology. Its high selectivity and potent in vivo activity make it suitable for a range of preclinical studies. The data and protocols presented in this guide offer a comprehensive resource for researchers designing and interpreting experiments aimed at understanding the complex mechanisms of smooth muscle contraction.

References

The Role of GR 64349 in Elucidating Tachykinin NK2 Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GR 64349, a potent and highly selective tachykinin NK2 receptor agonist, and its critical role in the study of tachykinin receptor function. This document details the pharmacological properties of this compound, the signaling pathways of the NK2 receptor, and comprehensive experimental protocols for its characterization.

Introduction to Tachykinins and their Receptors

Tachykinins are a family of neuropeptides that share a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, and are widely distributed throughout the central and peripheral nervous systems.[1] They mediate a broad range of biological effects, including smooth muscle contraction, vasodilation, inflammation, and pain transmission, by activating three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[1][2] The endogenous ligands for these receptors are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which exhibit preferential affinity for NK1, NK2, and NK3 receptors, respectively.[1][2]

The NK2 receptor is predominantly expressed in peripheral tissues, including the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. Its activation by NKA leads to a variety of physiological responses, such as bronchoconstriction and gut motility. The development of selective ligands for the NK2 receptor has been crucial in dissecting its specific functions and exploring its therapeutic potential.

This compound: A Selective NK2 Receptor Agonist

This compound, with the chemical name [Lys3,Gly8,R-γ-lactam-Leu9]NKA(3-10), is a synthetic peptide analog of Neurokinin A. Its conformationally constrained structure, due to the R-γ-lactam modification, confers high potency and remarkable selectivity for the NK2 receptor over NK1 and NK3 receptors. This selectivity makes this compound an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for this compound, demonstrating its high affinity, potency, and selectivity for the human NK2 receptor.

Table 1: Radioligand Binding Affinity of this compound at Human Tachykinin Receptors

| Receptor | Radioligand | This compound pKi |

| NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 |

| NK1 | [³H]-septide | <5 |

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potency of this compound in Cells Expressing Human Tachykinin Receptors

| Functional Assay | Receptor | This compound pEC50 | Selectivity (fold) for NK2 over NK1 |

| IP-1 Accumulation | NK2 | 9.10 ± 0.16 | ~1,400 |

| NK1 | 5.95 ± 0.80 | ||

| Intracellular Calcium Mobilization | NK2 | 9.27 ± 0.26 | ~500 |

| NK1 | 6.55 ± 0.16 | ||

| cAMP Synthesis | NK2 | 10.66 ± 0.27 | ~900 |

| NK1 | 7.71 ± 0.41 |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

Table 3: In Vitro and In Vivo Potency of this compound

| Preparation | Species | Measured Effect | This compound Potency (EC50 or pA2) |

| Rat Colon | Rat | Contraction | EC50 = 3.7 nM |

| Guinea-pig Trachea | Guinea-pig | Contraction | pA2 = 8.7 (as antagonist against GR159897) |

| Anesthetized Guinea-pig | Guinea-pig | Bronchoconstriction | - |

| Anesthetized Rat | Rat | Increased Bladder Pressure | - |

| Anesthetized Rat | Rat | Increased Colorectal Pressure | - |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Tachykinin NK2 Receptor Signaling Pathways

Activation of the NK2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The NK2 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).

Caption: Tachykinin NK2 Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the NK2 receptor.

Caption: Radioligand Binding Assay Workflow.

1. Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor.

-

Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA).

-

Competitor: this compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: GF/C filters, pre-soaked in 0.5% polyethyleneimine.

2. Procedure:

-

Membrane Preparation:

-

Culture CHO-NK2R cells to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

100 µL of binding buffer.

-

50 µL of various concentrations of this compound (or buffer for total binding, or a high concentration of unlabeled NKA for non-specific binding).

-

50 µL of [¹²⁵I]-NKA (final concentration ~0.1-0.5 nM).

-

50 µL of membrane preparation (20-40 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

These assays measure the downstream signaling events following NK2 receptor activation by this compound.

1. Inositol Monophosphate (IP-1) Accumulation Assay:

This assay quantifies the accumulation of IP-1, a stable downstream metabolite of IP3, as a measure of Gq pathway activation.

a. Materials:

-

Cell Line: CHO-NK2R cells.

-

Agonist: this compound.

-

Assay Kit: Commercially available IP-One HTRF® assay kit.

-

Stimulation Buffer: As provided in the kit, typically containing LiCl to inhibit IP-1 degradation.

b. Procedure:

-

Seed CHO-NK2R cells into a 96-well plate and culture overnight.

-

Replace the culture medium with stimulation buffer and incubate for 1 hour at 37°C.

-

Add various concentrations of this compound and incubate for 60 minutes at 37°C.

-

Lyse the cells and add the HTRF® reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

-

Incubate for 1 hour at room temperature.

-

Read the plate on an HTRF®-compatible reader.

-

Calculate the pEC50 value from the dose-response curve.

2. Intracellular Calcium Mobilization Assay:

This assay measures the transient increase in intracellular calcium concentration upon NK2 receptor activation.

a. Materials:

-

Cell Line: CHO-NK2R cells.

-

Agonist: this compound.

-

Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

b. Procedure:

-

Seed CHO-NK2R cells into a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load the cells with the calcium indicator dye by incubating with a solution of Fluo-4 AM in assay buffer for 60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Use a fluorescence plate reader with an automated injection system (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

-

Inject various concentrations of this compound and immediately measure the change in fluorescence over time.

-

Determine the peak fluorescence response for each concentration and calculate the pEC50 value.

3. Cyclic AMP (cAMP) Synthesis Assay:

This assay measures the production of cAMP as an indicator of Gs pathway activation.

a. Materials:

-

Cell Line: CHO-NK2R cells.

-

Agonist: this compound.

-

Assay Kit: Commercially available cAMP assay kit (e.g., HTRF®, AlphaScreen®, or ELISA-based).

-

Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

b. Procedure:

-

Seed CHO-NK2R cells into a 96-well plate and culture overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.

-

Add various concentrations of this compound and incubate for 30 minutes at 37°C.

-

Lyse the cells and perform the cAMP measurement according to the specific assay kit manufacturer's instructions.

-

Calculate the pEC50 value from the dose-response curve.

In Vitro Smooth Muscle Contraction Assay

This protocol assesses the ability of this compound to induce contraction in isolated smooth muscle tissues.

1. Materials:

-

Tissue: Guinea-pig trachea or rat colon.

-

Agonist: this compound.

-

Physiological Salt Solution: Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), bubbled with 95% O₂ / 5% CO₂.

-

Organ Bath System: With isometric force transducers.

2. Procedure:

-

Euthanize the animal and dissect the desired tissue (e.g., trachea, colon).

-

Prepare tissue segments (e.g., tracheal rings, colonic strips) and mount them in organ baths containing Krebs-Henseleit solution at 37°C.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with regular washes.

-

Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath.

-

Record the isometric contractions and calculate the EC50 value.

In Vivo Models

These models are used to evaluate the physiological effects of this compound in a whole-animal system.

1. Guinea-Pig Bronchoconstriction Model:

This model assesses the effect of this compound on airway smooth muscle contraction in vivo.

a. Procedure:

-

Anesthetize a guinea pig and cannulate the trachea for artificial ventilation.

-

Measure changes in pulmonary inflation pressure as an index of bronchoconstriction.

-

Administer this compound intravenously and record the increase in pulmonary inflation pressure.

2. Rat Bladder and Colorectal Pressure Measurement Model:

This model evaluates the pro-motility effects of this compound on the urinary and gastrointestinal tracts.

a. Procedure:

-

Anesthetize a rat and catheterize the bladder to measure intravesical pressure.

-

Insert a balloon catheter into the colorectum to measure colorectal pressure.

-

Administer this compound (e.g., intravenously or subcutaneously) and record the changes in bladder and colorectal pressure.

Conclusion

This compound is a powerful and indispensable tool for the investigation of tachykinin NK2 receptor function. Its high potency and selectivity allow for the precise interrogation of NK2 receptor-mediated signaling pathways and physiological responses, both in vitro and in vivo. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of tachykinin biology and the development of novel therapeutics targeting the NK2 receptor.

References

- 1. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of GR 64349: A Selective NK2 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist of the tachykinin neurokinin-2 (NK2) receptor. This document provides a comprehensive technical overview of the discovery, pharmacological characterization, and development of this compound. It includes a summary of its chemical synthesis, key in vitro and in vivo pharmacological data, and detailed experimental methodologies for the principal assays used in its evaluation. Furthermore, this guide outlines the signaling pathways activated by this compound and presents its current development status as a therapeutic agent for on-demand voiding.

Discovery and Synthesis

This compound was first described by Deal et al. in 1992 as part of a program to develop conformationally constrained tachykinin analogues with high selectivity for the NK2 receptor. The design strategy focused on modifying the C-terminal region of a Neurokinin A (NKA) octapeptide analogue, [Lys3]-NKA(3-10).

The key structural modification in this compound is the incorporation of a γ-lactam conformational constraint between the Glycine and Leucine residues. This constraint rigidifies the peptide backbone, leading to a conformation that is highly selective for the NK2 receptor.[1] The chemical structure of this compound is [Lys³,Gly⁸,R-γ-lactam-Leu⁹]-NKA(3-10).[2][3]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₄₂H₆₈N₁₀O₁₁S |

| Molecular Weight | 921.12 g/mol |

| Sequence | KDSFVGLM (Modifications: Leu-7 = R-γ-lactam-Leu, Met-8 = C-terminal amide) |

| CAS Number | 137593-52-3 |

| Solubility | Soluble to 1 mg/ml in water. |

| Purity | ≥95% |

Table 1: Chemical and Physical Properties of this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following protocol is a generalized procedure based on standard SPPS methods for tachykinin analogues.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Cleavage cocktail reagents (e.g., triisopropylsilane, water)

-

Automated or manual peptide synthesizer

Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in DMF in the reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) in the presence of DIPEA and coupled to the free amine on the resin.

-

Washing: The resin is washed with DMF to remove excess reagents and by-products.

-

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence. The γ-lactam dipeptide is incorporated as a single unit.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail containing TFA.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Pharmacological Profile

This compound is characterized by its high potency and exceptional selectivity for the NK2 receptor compared to the NK1 and NK3 receptor subtypes.

In Vitro Pharmacology

The pharmacological properties of this compound have been extensively studied in various in vitro systems, primarily using cell lines expressing recombinant human NK1 and NK2 receptors.

This compound demonstrates a high affinity for the NK2 receptor and significantly lower affinity for the NK1 receptor.

| Receptor | Radioligand | This compound pKi | Selectivity (fold) |

| NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | - |

| NK1 | [³H]-septide | <5 | >1200 |

Table 2: Receptor Binding Affinity of this compound at Human Recombinant NK1 and NK2 Receptors.[1]

This compound acts as a full agonist at the NK2 receptor, stimulating downstream signaling pathways. Its potency is significantly higher at the NK2 receptor compared to the NK1 receptor in various functional assays.

| Functional Assay | Receptor | This compound pEC₅₀ | Selectivity (fold) |

| IP-1 Accumulation | NK2 | 9.10 ± 0.16 | 1400 |

| NK1 | 5.95 ± 0.80 | ||

| Calcium Mobilization | NK2 | 9.27 ± 0.26 | 500 |

| NK1 | 6.55 ± 0.16 | ||

| cAMP Synthesis | NK2 | 10.66 ± 0.27 | 900 |

| NK1 | 7.71 ± 0.41 |

Table 3: Functional Potency of this compound at Human Recombinant NK1 and NK2 Receptors.

In Vivo Pharmacology

In vivo studies have demonstrated the biological activity of this compound. Intravenous and subcutaneous administration in rats with spinal cord transection resulted in dose-dependent increases in bladder and colorectal pressure, indicating its potential to induce voiding. Notably, unlike some other NK2 receptor agonists, this compound did not appear to cause hypotension at effective doses.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the NK2 receptor, a G-protein coupled receptor (GPCR). The activation of the NK2 receptor initiates intracellular signaling cascades.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.

Radioligand Binding Assay for NK1 and NK2 Receptors

This protocol outlines the procedure for determining the binding affinity of this compound to human recombinant NK1 and NK2 receptors.

Materials:

-

Cell membranes from CHO cells stably expressing human NK1 or NK2 receptors.

-

Radioligands: [¹²⁵I]-NKA for NK2 receptors, [³H]-septide for NK1 receptors.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and protease inhibitors.

-

Non-specific binding control: High concentration of unlabeled NKA or Substance P.

-

96-well plates and filtration manifold.

-

Glass fiber filters pre-soaked in polyethyleneimine.

-

Scintillation counter and fluid.

Procedure:

-

Plate Preparation: In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations, and the appropriate radioligand.

-

Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of this compound and calculate the Ki value using the Cheng-Prusoff equation.

Inositol Monophosphate (IP-1) Accumulation Assay

This protocol describes the measurement of IP-1 accumulation in cells expressing NK1 or NK2 receptors using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

CHO cells stably expressing human NK1 or NK2 receptors.

-

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).

-

Stimulation buffer containing LiCl.

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Stimulation: Replace the culture medium with stimulation buffer containing various concentrations of this compound. Incubate to allow for IP-1 accumulation.

-

Lysis and Detection: Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to lyse the cells and initiate the detection reaction.

-

Incubation: Incubate at room temperature, protected from light.

-

Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both emission wavelengths of the donor and acceptor fluorophores.

-

Data Analysis: Calculate the HTRF ratio and determine the EC₅₀ value for this compound from the dose-response curve.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium mobilization using a fluorescent calcium indicator.

Materials:

-

CHO cells stably expressing human NK1 or NK2 receptors.

-

Fluo-4 AM calcium indicator dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence microplate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with Fluo-4 AM dye by incubating them in a solution containing the dye.

-

Washing: Wash the cells to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Agonist Injection: Inject a solution of this compound at various concentrations into the wells.

-

Kinetic Reading: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response and calculate the EC₅₀ value for this compound.

cAMP Synthesis Assay

This protocol describes the measurement of cyclic AMP (cAMP) synthesis using a LANCE (Lanthanide Chelate Excite) Ultra cAMP assay.

Materials:

-

CHO cells stably expressing human NK1 or NK2 receptors.

-

LANCE Ultra cAMP assay kit (containing Eu-cAMP tracer and ULight-anti-cAMP antibody).

-

Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

-

TR-FRET compatible microplate reader.

Procedure:

-

Cell Stimulation: In a 384-well plate, incubate the cells with various concentrations of this compound in stimulation buffer.

-

Detection Reagent Addition: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody to the wells.

-

Incubation: Incubate at room temperature to allow for the competitive binding reaction to reach equilibrium.

-

Reading: Read the plate on a TR-FRET compatible reader, measuring the time-resolved fluorescence at the acceptor and donor emission wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio, which is inversely proportional to the amount of cAMP produced, and determine the EC₅₀ value for this compound.

Development and Future Directions

This compound is currently under development by Dignify Therapeutics under the identifier DTI-117. The primary therapeutic indication being pursued is on-demand voiding for individuals with spinal cord injury and other neurological conditions that lead to bladder and bowel dysfunction.

Preclinical studies have shown that DTI-117 has a very short plasma half-life, which is a desirable characteristic for an on-demand therapy. The development is being funded by the National Institutes of Health (NIH) and is progressing towards clinical trials. Dignify Therapeutics is exploring formulations for sublingual and intramuscular administration to provide a convenient and rapid onset of action.

Conclusion

This compound, now known as DTI-117, is a highly selective and potent NK2 receptor agonist that emerged from a rational design approach involving conformational constraint of a peptide backbone. Its robust pharmacological profile, characterized by high selectivity and efficacy, has made it a valuable research tool and a promising clinical candidate. The ongoing development of DTI-117 for on-demand voiding highlights the potential of targeting the NK2 receptor to address significant unmet medical needs in patients with bladder and bowel dysfunction. This technical guide provides a comprehensive resource for understanding the discovery, mechanism of action, and development pathway of this important pharmacological agent.

References

The Role of GR 64349 in Investigating Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of GR 64349, a potent and highly selective tachykinin NK2 receptor agonist, in the investigation of neurogenic inflammation. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental methodologies, and quantitative data to facilitate further research and drug development in this critical area of neuroimmunology.

Introduction to Neurogenic Inflammation

Neurogenic inflammation is a localized inflammatory response initiated by the activation of sensory neurons and the subsequent release of neuropeptides, such as Substance P (SP) and Neurokinin A (NKA). This process is distinct from classical inflammation as it is triggered by neural activity rather than directly by pathogens or tissue injury. Key features of neurogenic inflammation include vasodilation, increased vascular permeability leading to plasma extravasation, and the recruitment of immune cells. These events are primarily mediated by the interaction of neuropeptides with their respective receptors on various cell types, including endothelial cells, mast cells, and immune cells. The tachykinin family of neuropeptides and their receptors (NK1, NK2, and NK3) are central players in this phenomenon.

This compound: A Selective Tool for Probing the NK2 Receptor in Neurogenic Inflammation

This compound is a synthetic peptide analogue of Neurokinin A that exhibits high potency and remarkable selectivity for the tachykinin NK2 receptor. Its minimal activity at NK1 and NK3 receptors makes it an invaluable pharmacological tool to dissect the specific contributions of NK2 receptor activation in the complex cascade of neurogenic inflammation. By selectively activating the NK2 receptor, researchers can elucidate its downstream signaling pathways and its role in mediating specific inflammatory responses, independent of NK1 and NK3 receptor activation.

Quantitative Data on this compound Activity

The selectivity and potency of this compound have been quantified in various in vitro assays. The following tables summarize key data from radioligand binding and functional studies, demonstrating its high affinity and efficacy at the human NK2 receptor compared to the NK1 receptor.

Table 1: Radioligand Binding Affinity of this compound

| Receptor | Radioligand | This compound pKi | Reference Agonist | Reference Agonist pKi |

| Human NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10 | Neurokinin A (NKA) | 8.80 ± 0.05 |

| Human NK1 | [³H]-septide | < 5 | Substance P (SP) | 8.90 ± 0.04 |

Data presented as mean ± SEM. pKi is the negative logarithm of the inhibitor constant (Ki).[1][2]

Table 2: Functional Potency of this compound in Cellular Assays

| Assay | Receptor | This compound pEC₅₀ | Reference Agonist | Reference Agonist pEC₅₀ |

| Intracellular Calcium Mobilization | Human NK2 | 9.27 ± 0.26 | Neurokinin A (NKA) | 9.55 ± 0.15 |

| Human NK1 | 6.55 ± 0.16 | Substance P (SP) | 9.30 ± 0.10 | |

| Inositol Monophosphate (IP-1) Accumulation | Human NK2 | 9.10 ± 0.16 | Neurokinin A (NKA) | 9.35 ± 0.10 |

| Human NK1 | 5.95 ± 0.80 | Substance P (SP) | 9.05 ± 0.08 | |

| Cyclic AMP (cAMP) Synthesis | Human NK2 | 10.66 ± 0.27 | Neurokinin A (NKA) | 10.15 ± 0.20 |

| Human NK1 | 7.71 ± 0.41 | Substance P (SP) | 8.95 ± 0.18 |

Data presented as mean ± SEM. pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀).[1][2]

Signaling Pathways Activated by this compound

Activation of the NK2 receptor by this compound initiates a cascade of intracellular signaling events. The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins. The diagram below illustrates the key signaling pathways triggered by this compound.

Figure 1. this compound signaling cascade via the NK2 receptor.

Experimental Protocols for Investigating Neurogenic Inflammation with this compound

The following protocols provide a framework for utilizing this compound to study various aspects of neurogenic inflammation in both in vivo and in vitro models.

In Vivo Model: Induction of Cutaneous Neurogenic Inflammation

This protocol describes the induction of neurogenic inflammation in rodent skin to measure plasma extravasation and inflammatory cell infiltration.

Figure 2. Workflow for in vivo neurogenic inflammation studies.

Detailed Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., rat or mouse) following approved institutional protocols. Inject Evans blue dye (20-50 mg/kg) intravenously to label plasma albumin.

-

Induction: After a brief circulation period for the dye, administer intradermal injections of this compound at various doses into the shaved dorsal or plantar skin. Inject an equivalent volume of saline as a vehicle control in a contralateral site.

-

Plasma Extravasation Measurement: After a defined period (e.g., 30 minutes), euthanize the animal and excise the injection sites. Extract the extravasated Evans blue dye from the tissue samples using formamide and quantify the concentration spectrophotometrically at 620 nm.[3]

-

Inflammatory Cell Infiltration Analysis: For histological analysis, fix the excised tissue in 4% paraformaldehyde, process for paraffin embedding or cryosectioning, and perform immunohistochemistry using antibodies against specific inflammatory cell markers (e.g., myeloperoxidase for neutrophils, CD68 for macrophages, or toluidine blue for mast cells). Quantify the cell infiltration using microscopy and digital image analysis software.

In Vitro Model: Cytokine Release from Mast Cells

This protocol outlines an in vitro assay to measure the release of pro-inflammatory cytokines from a mast cell line (e.g., LAD2 or RBL-2H3) upon stimulation with this compound.

Figure 3. Workflow for in vitro cytokine release assay.

Detailed Methodology:

-

Cell Culture: Seed human mast cells (e.g., LAD2 cell line) in a 96-well plate at an appropriate density and culture overnight.

-

Stimulation: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control group.

-

Cytokine Measurement: After a 24-hour incubation period, collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using a suitable method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Conclusion

This compound serves as a critical tool for elucidating the specific role of the tachykinin NK2 receptor in the complex mechanisms of neurogenic inflammation. Its high selectivity allows for the precise dissection of NK2-mediated signaling pathways and their contribution to key inflammatory events. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of targeting the NK2 receptor in a variety of inflammatory and pain-related disorders. Further research utilizing this compound will undoubtedly continue to advance our understanding of the intricate interplay between the nervous and immune systems in health and disease.

References

- 1. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Structure-Activity Relationship of GR 64349: A Potent and Selective Tachykinin NK2 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of GR 64349, a potent and highly selective peptide agonist of the tachykinin NK2 receptor. This compound, a conformationally constrained analog of Neurokinin A (NKA), has served as a valuable pharmacological tool for elucidating the physiological and pathological roles of the NK2 receptor. This document details the quantitative data on this compound and its analogs, provides in-depth experimental protocols for its characterization, and visualizes key pathways and workflows to facilitate a deeper understanding of its pharmacological profile.

Core Compound Profile: this compound

This compound is a synthetic heptapeptide amide with the sequence [Lys3, Gly8, R-γ-lactam-Leu9]-NKA(3-10). Its defining structural feature is the γ-lactam conformational constraint between the Gly8 and Leu9 residues, which locks the C-terminal region into a specific conformation. This modification is crucial for its high potency and selectivity for the NK2 receptor.

Structure-Activity Relationship Data

The following tables summarize the quantitative data on the biological activity of this compound and its key analogs. The data is primarily derived from studies on isolated tissue preparations, which are standard functional assays for tachykinin receptor agonists.

Table 1: In Vitro Potency of this compound and Related Analogs at the Tachykinin NK2 Receptor

| Compound | Sequence | Modification | NK2 Potency (pD2) in Rat Colon |

| Neurokinin A (NKA) | H-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | Endogenous Ligand | 8.1 |

| This compound | [Lys3,Gly8,R-γ-lactam-Leu9]-NKA(3-10) | γ-lactam constraint | 8.43 |

| Analog 1 | [Lys3,Gly8,S-γ-lactam-Leu9]-NKA(3-10) | S-stereoisomer of γ-lactam | 6.5 |

| Analog 2 | [Lys3,Ala8,R-γ-lactam-Leu9]-NKA(3-10) | Gly8 to Ala8 substitution | 7.8 |

| Analog 3 | [Lys3,Gly8]-NKA(3-10) | Acyclic analog | 7.1 |

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Selectivity Profile of this compound at Tachykinin Receptors

| Compound | NK2 Potency (pD2) (Rat Colon) | NK1 Potency (pD2) (Guinea Pig Ileum) | NK3 Potency (pD2) (Rat Portal Vein) | NK1/NK2 Selectivity Ratio | NK3/NK2 Selectivity Ratio |

| Neurokinin A (NKA) | 8.1 | 7.5 | 7.2 | ~4 | ~8 |

| This compound | 8.43 | < 5.0 | < 5.5 | > 1000 | > 300 |

Selectivity ratio is calculated as the antilog of the difference in pD2 values.

Experimental Protocols

Isolated Rat Colon Contraction Assay for NK2 Receptor Agonism

This functional assay measures the contractile response of the rat colon, a tissue rich in NK2 receptors, to agonist stimulation.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Carbogen gas (95% O2, 5% CO2)

-

Isolated tissue organ bath system with isometric force transducers

-

This compound and analog stock solutions

Procedure:

-

Humanely euthanize a rat and excise the distal colon.

-

Cleanse the colon by gently flushing with Krebs-Henseleit solution.

-

Cut the colon into 2-3 cm longitudinal segments.

-

Suspend each segment in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

After equilibration, elicit a reference contraction with a high concentration of KCl (e.g., 80 mM).

-

Wash the tissue and allow it to return to baseline.

-

Construct a cumulative concentration-response curve for the test compound (e.g., this compound) by adding increasing concentrations of the agonist to the organ bath at regular intervals.

-

Record the contractile response as the change in tension from baseline.

-

Analyze the data by plotting the contractile response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the pD2 and maximum effect (Emax).

Radioligand Binding Assays for Tachykinin Receptor Selectivity

These assays determine the binding affinity of a compound for NK1 and NK3 receptors, providing a measure of its selectivity.

Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human NK1 or NK3 receptors.

-

Radioligands: [3H]-Substance P for NK1 receptors, [125I]-His-NKB for NK3 receptors.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl2, 0.02% BSA, and protease inhibitors).

-

Unlabeled competitors (Substance P for NK1, Neurokinin B for NK3) to determine non-specific binding.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add binding buffer, the cell membrane preparation (e.g., 20-40 µg protein per well), and varying concentrations of the test compound.

-

Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

-

For non-specific binding determination, add a high concentration of the corresponding unlabeled competitor.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester, followed by several washes with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound's concentration.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Tachykinin NK2 Receptor Signaling Pathway

The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins.

Caption: NK2 Receptor Signaling Cascade.

Experimental Workflow for SAR Studies of this compound Analogs

This diagram outlines the typical workflow for synthesizing and evaluating new analogs of this compound to establish a structure-activity relationship.

Caption: SAR Experimental Workflow.

Logical Relationships in the SAR of this compound

This diagram illustrates the key structural features of this compound and their impact on its biological activity.

Caption: SAR of this compound.

Conclusion

The structure-activity relationship of this compound is a clear example of how conformational constraint can be utilized to develop highly potent and selective peptide ligands. The introduction of the γ-lactam bridge in the C-terminal region of a truncated NKA analog is the key modification that confers its remarkable NK2 receptor agonism and selectivity. The detailed experimental protocols and SAR data presented in this guide provide a valuable resource for researchers in the field of tachykinin pharmacology and for professionals involved in the design and development of novel GPCR-targeted therapeutics. The principles highlighted in the SAR of this compound can be applied to the rational design of other peptide and peptidomimetic drugs with improved pharmacological profiles.

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Mobilization Assay Using GR 64349

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and selective agonist for the neurokinin-2 (NK2) receptor, a member of the tachykinin receptor family.[1][2] The NK2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαq proteins to initiate the phospholipase C (PLC) signaling cascade.[1][3][4] This pathway culminates in the mobilization of intracellular calcium ([Ca2+]) from the endoplasmic reticulum. Measuring the transient increase in intracellular calcium is a robust method for assessing the activity of this compound and other NK2 receptor modulators.

This document provides a detailed protocol for an in vitro calcium mobilization assay using this compound, suitable for characterizing its potency and efficacy, as well as for screening compound libraries for novel NK2 receptor antagonists. The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM or Fura-2 AM, to detect changes in intracellular calcium levels in cells expressing the human NK2 receptor.

Signaling Pathway of this compound at the NK2 Receptor

Activation of the NK2 receptor by an agonist like this compound triggers a well-defined signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the associated Gαq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be detected by fluorescent calcium indicators.

This compound Signaling Pathway

Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol is designed for a 96-well or 384-well microplate format and can be adapted for use with various fluorescence plate readers capable of kinetic reads.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |